molecular formula C12H12N4O2S B2586053 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid CAS No. 728884-17-1

3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid

Cat. No.: B2586053
CAS No.: 728884-17-1
M. Wt: 276.31
InChI Key: RZKTWOXGVVAAKU-UHFFFAOYSA-N
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Description

3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid is a synthetic organic compound with the molecular formula C12H12N4O2S. It is a derivative of benzimidazole and triazole, which are known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 9-methylbenzimidazole with hydrazine hydrate under reflux conditions.

    Thioether Formation: The resulting triazole compound is then reacted with a thiol compound, such as 3-mercaptopropanoic acid, in the presence of a base like sodium hydroxide to form the thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the triazole ring can be reduced to amines.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid involves its interaction with various molecular targets. The triazole and benzimidazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the thioether linkage can also form bonds with metal ions, affecting their biological availability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its antifungal and antibacterial properties.

    Benzimidazole: Widely used in pharmaceuticals for its antiparasitic and anticancer activities.

    Thioethers: Commonly found in various biologically active molecules.

Uniqueness

3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid is unique due to its combined structural features of triazole, benzimidazole, and thioether. This combination imparts a wide range of potential biological activities and makes it a versatile compound for research and development.

Biological Activity

3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂N₄O₂S
  • CAS Number : 728884-17-1
  • Molecular Weight : 284.32 g/mol
  • Structure : The compound features a triazole-benzimidazole moiety linked to a propanoic acid group via a thioether bond.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole and benzimidazole frameworks. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanisms of Action :
    • Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often range from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against cancer cells while sparing normal cells .
  • Case Studies :
    • A study evaluated the effects of various thiazole and triazole derivatives on cancer cell lines. It was found that certain derivatives exhibited selective cytotoxicity towards cancerous cells while having minimal effects on non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties:

  • Antifungal and Antibacterial Activity :
    • Research has indicated that some triazole derivatives possess significant antifungal activity. For instance, compounds derived from the triazole framework have shown effectiveness comparable to standard antifungal agents like bifonazole and antibacterial activity similar to streptomycin against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituents on the Triazole Ring : Variations in substituents can enhance or diminish biological activity.
  • Thioether Linkage : The presence of a thioether group may contribute to increased lipophilicity and improved cellular uptake.

Research Findings Summary

Study FocusKey Findings
Anticancer ActivityIC50 values between 0.12 mg/mL to 0.81 mg/mL in HCT-116 cells; selective cytotoxicity observed .
Antimicrobial ActivityEffective against various fungi and bacteria; comparable efficacy to established drugs .

Properties

IUPAC Name

3-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-15-8-4-2-3-5-9(8)16-11(15)13-14-12(16)19-7-6-10(17)18/h2-5H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKTWOXGVVAAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NN=C3SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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